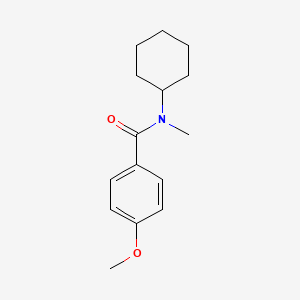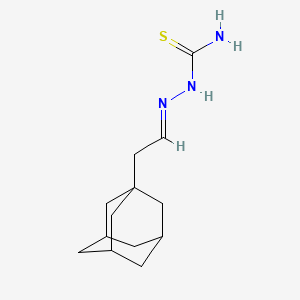
1-adamantylacetaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Adamantylacetaldehyde thiosemicarbazone (ATSC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a thiosemicarbazone derivative of adamantylacetaldehyde, which is a naturally occurring compound found in some plants. ATSC has been investigated for its anti-cancer, anti-viral, and anti-inflammatory properties.
作用机制
The exact mechanism of action of 1-adamantylacetaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1-adamantylacetaldehyde thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, which is involved in DNA synthesis and repair. It has also been shown to inhibit the AKT/mTOR signaling pathway, which is involved in cell survival and proliferation. In viral infections, 1-adamantylacetaldehyde thiosemicarbazone has been shown to inhibit the activity of viral proteases, which are involved in viral replication. It has also been shown to inhibit the activity of host enzymes such as cyclooxygenase-2, which are involved in inflammation and viral replication.
Biochemical and Physiological Effects:
1-adamantylacetaldehyde thiosemicarbazone has been shown to have various biochemical and physiological effects. In cancer research, 1-adamantylacetaldehyde thiosemicarbazone has been shown to induce apoptosis or cell cycle arrest in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In viral infections, 1-adamantylacetaldehyde thiosemicarbazone has been shown to inhibit viral replication and reduce viral load. In inflammation research, 1-adamantylacetaldehyde thiosemicarbazone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
1-adamantylacetaldehyde thiosemicarbazone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using 1-adamantylacetaldehyde thiosemicarbazone in lab experiments. It is a relatively new compound, and its long-term toxicity and safety have not been fully evaluated. It may also have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for 1-adamantylacetaldehyde thiosemicarbazone research. In cancer research, 1-adamantylacetaldehyde thiosemicarbazone can be further investigated for its potential as a chemotherapy adjuvant or as a standalone therapy for certain types of cancer. In viral infections, 1-adamantylacetaldehyde thiosemicarbazone can be further investigated for its potential as an antiviral agent or as a therapeutic agent for viral-associated diseases such as hepatitis and influenza. In inflammation research, 1-adamantylacetaldehyde thiosemicarbazone can be further investigated for its potential as an anti-inflammatory agent or as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the long-term toxicity and safety of 1-adamantylacetaldehyde thiosemicarbazone should be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
合成方法
1-adamantylacetaldehyde thiosemicarbazone can be synthesized by reacting adamantylacetaldehyde with thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The reaction yields a yellow crystalline solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
1-adamantylacetaldehyde thiosemicarbazone has been investigated for its potential therapeutic applications in various fields such as cancer, viral infections, and inflammation. In cancer research, 1-adamantylacetaldehyde thiosemicarbazone has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In viral infections, 1-adamantylacetaldehyde thiosemicarbazone has been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus. In inflammation research, 1-adamantylacetaldehyde thiosemicarbazone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
[(E)-2-(1-adamantyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c14-12(17)16-15-2-1-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H3,14,16,17)/b15-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMFAJFJHDYPDV-RSSMCMFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

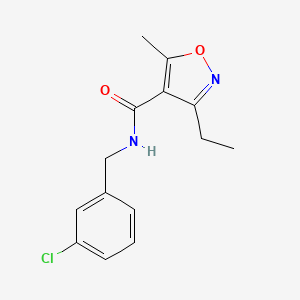
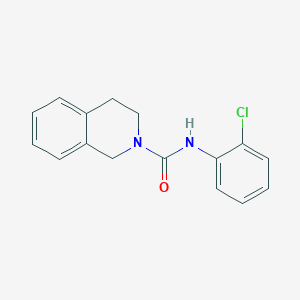
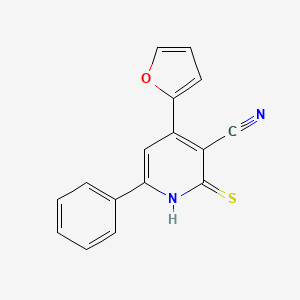
![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)
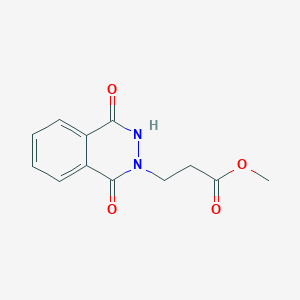
![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)
![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)
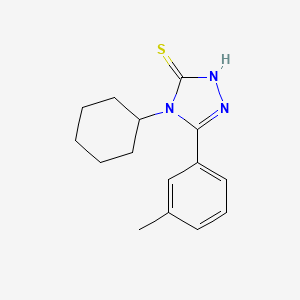
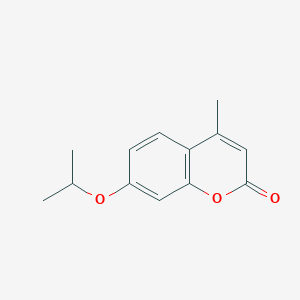

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)
